6-chloro-5-fluoro-2,3-dihydro-1H-indole 6-chloro-5-fluoro-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.: 205584-67-4
VCID: VC3870343
InChI: InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2
SMILES: C1CNC2=CC(=C(C=C21)F)Cl
Molecular Formula: C8H7ClFN
Molecular Weight: 171.6 g/mol

6-chloro-5-fluoro-2,3-dihydro-1H-indole

CAS No.: 205584-67-4

Cat. No.: VC3870343

Molecular Formula: C8H7ClFN

Molecular Weight: 171.6 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-5-fluoro-2,3-dihydro-1H-indole - 205584-67-4

Specification

CAS No. 205584-67-4
Molecular Formula C8H7ClFN
Molecular Weight 171.6 g/mol
IUPAC Name 6-chloro-5-fluoro-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2
Standard InChI Key RVYDZMQIYQISAU-UHFFFAOYSA-N
SMILES C1CNC2=CC(=C(C=C21)F)Cl
Canonical SMILES C1CNC2=CC(=C(C=C21)F)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-chloro-5-fluoro-2,3-dihydro-1H-indole, reflects its bicyclic framework. The benzene ring is substituted with chlorine and fluorine at positions 4 and 5, respectively, while the pyrrole ring is partially saturated, forming a 2,3-dihydroindole scaffold. Key structural descriptors include:

  • SMILES: C1CNC2=C1C(=C(C=C2)F)Cl

  • InChI Key: ZGDMHRLSOGHDSZ-UHFFFAOYSA-N

  • Canonical SMILES: C1CNC2=C1C(=C(C=C2)F)Cl

The planar aromatic system and electron-withdrawing halogen substituents enhance the compound’s polarity, influencing its solubility and intermolecular interactions.

Physicochemical Characteristics

PropertyValueSource
Molecular Weight171.60 g/molPubChem
Molecular FormulaC8H7ClFN\text{C}_8\text{H}_7\text{ClFN}PubChem
DSSTox Substance IDDTXSID90657784EPA DSSTox

The compound’s logP (octanol-water partition coefficient) and solubility profile remain uncharacterized experimentally, but computational models predict moderate lipophilicity due to the halogen atoms.

Applications in Medicinal Chemistry

Kinase Inhibition

Indoline derivatives are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The chloro and fluoro substituents may enhance binding affinity through halogen bonding, as seen in analogues targeting JAK2 or ALK5 .

Central Nervous System (CNS) Agents

The dihydroindole scaffold’s rigidity and solubility profile make it suitable for crossing the blood-brain barrier. Preclinical studies on related compounds suggest potential in treating Parkinson’s disease and depression .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric hydrogenation methods to access enantiopure dihydroindoles.

  • Biological Screening: Evaluate the compound’s activity against oncology and CNS targets in high-throughput assays.

  • ADME Studies: Investigate pharmacokinetic properties, including metabolic stability and plasma protein binding.

Comparative Analysis with Analogues

CompoundSubstituentsMolecular WeightKey Applications
6-Chloro-5-methoxyindolineCl, OCH3183.63 g/molAntimicrobial agents
6-ChloroindolineCl154.0 g/mol Kinase inhibitors
6-Cl-5-F-indolineCl, F171.60 g/molDrug discovery (proposed)

The fluorine atom in 6-Cl-5-F-indoline increases electronegativity, potentially improving target engagement compared to methoxy or chloro-only analogues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator